molecular formula C19H18ClN3O3S2 B2682686 N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1081316-00-8

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2682686
CAS No.: 1081316-00-8
M. Wt: 435.94
InChI Key: UZGCKGJEVQPDHZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1, a thiophen-2-yl group at position 5, and a 2-chlorobenzyl carboxamide moiety at position 2. Its structure combines heterocyclic elements (pyrazole, thiophene, and sulfone-containing tetrahydrothiophene) with a halogenated aromatic group (2-chlorobenzyl), which may influence its pharmacological and physicochemical properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-15-5-2-1-4-13(15)11-21-19(24)16-10-17(18-6-3-8-27-18)23(22-16)14-7-9-28(25,26)12-14/h1-6,8,10,14H,7,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCKGJEVQPDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24ClN3O4S
  • Molecular Weight : 421.94 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to the pyrazole nucleus and the thiophene moiety. Research indicates that compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that modifications to the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : The presence of thiophene and pyrazole rings contributes to significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against E. coli and Staphylococcus aureus .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and microbial resistance.
  • Oxidative Stress Reduction : There is potential for the compound to mitigate oxidative stress by modulating reactive oxygen species (ROS) levels.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of similar pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated a significant reduction in paw swelling, suggesting that the compound could serve as a potent anti-inflammatory agent comparable to standard treatments like indomethacin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating strong potential for therapeutic applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrazole-carboxamide frameworks but differ in substituents, leading to variations in activity, solubility, and target interactions.

N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-Dichlorophenyl)methyl]-3-Methyl-1H-Pyrazole-5-Carboxamide (Compound 13)

  • Key Structural Differences :
    • Replaces the 1,1-dioxidotetrahydrothiophen-3-yl group with a 5-chlorothiophene sulphonamide.
    • Features a 2,4-dichlorophenylmethyl group instead of 2-chlorobenzyl.
  • Synthesis : Prepared via coupling of pyrazole-5-carboxylic acid with 5-chlorothiophene-2-sulfonamide (46.7% yield) using automated flash chromatography .
  • The sulphonamide group may enhance solubility but reduce metabolic stability compared to the sulfone group in the target compound .

1-({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Amino)Cyclohexanecarboxylic Acid (29b)

  • Key Structural Differences :
    • Substitutes thiophen-2-yl with 2,6-dimethoxyphenyl and 4-fluorophenyl groups.
    • Includes a cyclohexanecarboxylic acid moiety instead of 2-chlorobenzyl.
  • Pharmacological Data : Evaluated via calcium mobilization assays in CHO-k1 cells, showing receptor-binding activity (EC50 and IC50 values derived from triplicate experiments). The fluorophenyl group may enhance blood-brain barrier penetration compared to chlorobenzyl .

N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide

  • Key Structural Differences :
    • Replaces the sulfone-containing tetrahydrothiophene with a benzothiazole group.
    • Features a 5-methylthiophen-2-yl substituent instead of unsubstituted thiophen-2-yl.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Pyrazole-3-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl, Thiophen-2-yl, 2-Chlorobenzyl Not explicitly reported N/A N/A
Compound 13 Pyrazole-5-carboxamide 5-Chlorothiophene sulphonamide, 2,4-Dichlorophenylmethyl Antibacterial, Antimycobacterial 46.7%
Compound 29b Pyrazole-3-carboxamide 2,6-Dimethoxyphenyl, 4-Fluorophenyl, Cyclohexanecarboxylic acid NTS1/NTS2 receptor modulation Not specified
N-(1,3-Benzothiazol-2-yl) Analog Pyrazole-5-carboxamide Benzothiazol-2-yl, 5-Methylthiophen-2-yl Diagnostic/fluorescence potential Not specified

Pharmacological and Structural Insights

  • Sulfone vs. Sulphonamide : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound may improve metabolic stability compared to sulphonamide-containing analogs like Compound 13, which are prone to enzymatic hydrolysis .
  • Halogen Effects : The 2-chlorobenzyl group likely enhances lipophilicity and target binding affinity relative to fluorophenyl or methoxyphenyl groups in other analogs .
  • Thiophene vs.

Q & A

Q. What statistical methods validate high-throughput screening (HTS) data?

  • Methodological Answer :
  • Z-factor analysis : Ensure Z’ >0.5 for robust assay quality .
  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • False-positive mitigation : Use counterscreens (e.g., luciferase inhibition assay for ATP-dependent systems) .

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